![molecular formula C8H13N3O B1207523 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol CAS No. 436088-87-8](/img/structure/B1207523.png)
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol
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Description
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is a compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is 1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11) .Scientific Research Applications
Organic Synthesis
5-Amino-pyrazoles are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Construction of Heterocyclic Scaffolds
5-Amino-pyrazoles are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . These include poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Synthesis of Fused Heterocycles
Fused heterocycles synthesized via 5-amino-pyrazoles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Medicinal Chemistry
5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications in the field of pharmaceutics and medicinal chemistry .
Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
5-Amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides are synthesized from 1-Alkyl-N-Boc-5-formylpyrazol-4-amines reacting with malononitrile and cyanoacetamide .
Synthesis of Imidazo[1,2-a]pyrazolo[3,4-e]pyridines
Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .
Synthesis of Pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine Derivatives
Cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole leads to the formation of pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .
Cytotoxicity Evaluation
A series of heterocyclic bearing Pyrazole moiety derivatives were synthesized and their cytotoxicity were evaluated against two cancer cell lines (HepG2 and HCT-116) .
properties
IUPAC Name |
3-amino-2-cyclopentyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-7-5-8(12)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEUJIDJQYIEKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355440 |
Source
|
Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
436088-87-8 |
Source
|
Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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